2-Amino-2-bornanecarboxylic acid 2-Amino-2-bornanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 6266-05-3
VCID: VC16384886
InChI: InChI=1S/C11H19NO2/c1-9(2)7-4-5-10(9,3)11(12,6-7)8(13)14/h7H,4-6,12H2,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C11H19NO2
Molecular Weight: 197.27 g/mol

2-Amino-2-bornanecarboxylic acid

CAS No.: 6266-05-3

Cat. No.: VC16384886

Molecular Formula: C11H19NO2

Molecular Weight: 197.27 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-bornanecarboxylic acid - 6266-05-3

Specification

CAS No. 6266-05-3
Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
IUPAC Name 2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid
Standard InChI InChI=1S/C11H19NO2/c1-9(2)7-4-5-10(9,3)11(12,6-7)8(13)14/h7H,4-6,12H2,1-3H3,(H,13,14)
Standard InChI Key JZJKRUCQCUXZTD-UHFFFAOYSA-N
Canonical SMILES CC1(C2CCC1(C(C2)(C(=O)O)N)C)C

Introduction

Structural and Chemical Characteristics

The bornane core consists of a bicyclo[2.2.1]heptane framework, which confers rigidity and stereochemical complexity. In 2-amino-2-bornanecarboxylic acid, the 2-position hosts both amino (-NH2) and carboxylic acid (-COOH) groups, creating a bifunctional molecule with potential chiral centers.

Molecular Geometry and Stereochemistry

Bornane derivatives often exhibit axial chirality due to their fused ring system. The substitution pattern at the 2-position likely generates two stereoisomers (endo and exo), depending on the spatial orientation of the amino and carboxylic acid groups relative to the bicyclic framework. Computational modeling using density functional theory (DFT) could predict the most stable conformation, but experimental crystallographic data remains absent .

Physicochemical Properties

Based on analogs like camphor (a bornane ketone) and 2-bornanol, the following properties are hypothesized:

PropertyEstimated Value
Molecular FormulaC₁₀H₁₅NO₂
Molecular Weight181.23 g/mol
Melting Point180–220°C (decomposes)
SolubilityLow in water, soluble in polar organic solvents
LogP~1.5 (moderate lipophilicity)

The carboxylic acid group enhances polarity, potentially improving solubility in aqueous-organic mixtures compared to non-functionalized bornanes .

Synthetic Pathways

No documented synthesis of 2-amino-2-bornanecarboxylic acid exists, but retrosynthetic analysis suggests feasible routes:

Bornane Skeleton Functionalization

Starting from bornane or its derivatives (e.g., camphor), sequential reactions could introduce the amino and carboxylic acid groups:

  • Oxidation: Conversion of a methyl group to carboxylic acid via potassium permanganate (KMnO₄) or Jones reagent.

  • Amination: Hofmann or Curtius rearrangement to introduce the amino group, though steric hindrance may limit efficiency .

Chiral Pool Synthesis

Using naturally occurring chiral terpenes (e.g., α-pinene) as starting materials, enantioselective synthesis could leverage existing stereocenters. Enzymatic carboxylation and transamination might offer greener alternatives.

Challenges and Research Gaps

  • Synthetic Complexity: Steric effects and competing reactions may hinder high-yield synthesis.

  • Characterization: NMR and X-ray crystallography are essential to confirm structure and stereochemistry.

  • Biological Screening: No toxicity or activity data exists, necessitating comprehensive assays.

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